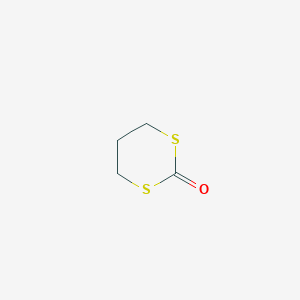
1,3-Dithian-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithian-2-one: is an organosulfur compound with the molecular formula C4H6OS2 . It is a six-membered ring containing two sulfur atoms and one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dithian-2-one can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . Another method includes the radical addition of xanthates to alkenes possessing a suitably located leaving group, followed by base-mediated hydrolysis and oxidation .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dithian-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding dithiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like organolithium or Grignard reagents are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
1,3-Dithian-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dithian-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the ring can participate in nucleophilic attacks, while the oxygen atom can stabilize positive charges, facilitating various transformations. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiolane: Another six-membered ring compound with two sulfur atoms but without the oxygen atom.
1,4-Dithiane: A similar compound with sulfur atoms at different positions in the ring.
Uniqueness: 1,3-Dithian-2-one is unique due to the presence of both sulfur and oxygen atoms in the ring, which imparts distinct reactivity and stability compared to other dithianes and dithiolanes. This makes it particularly useful in specific synthetic applications where such properties are advantageous .
Eigenschaften
CAS-Nummer |
35345-24-5 |
|---|---|
Molekularformel |
C4H6OS2 |
Molekulargewicht |
134.2 g/mol |
IUPAC-Name |
1,3-dithian-2-one |
InChI |
InChI=1S/C4H6OS2/c5-4-6-2-1-3-7-4/h1-3H2 |
InChI-Schlüssel |
IJGQKVYZXRBBMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=O)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


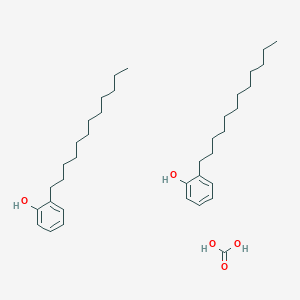
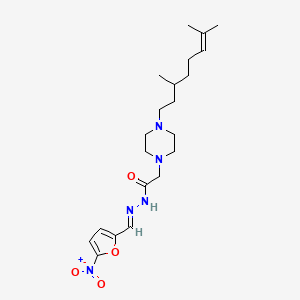
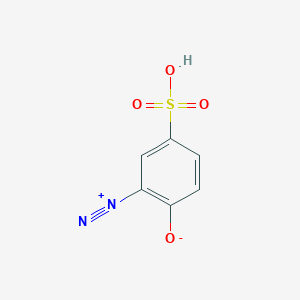
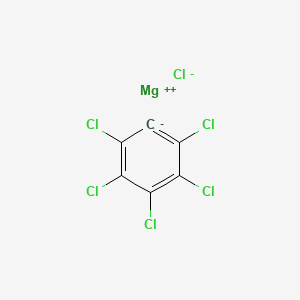
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
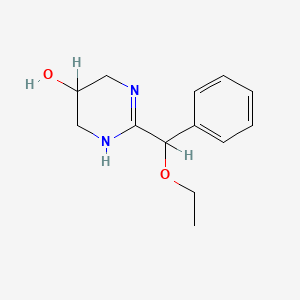
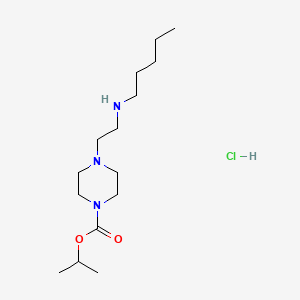
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
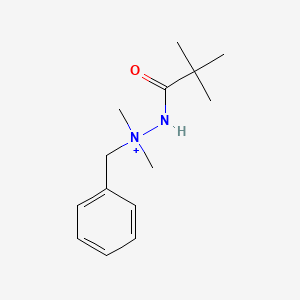
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
